2,3,6-Tribromoaniline

Medicinal Chemistry ADME Prediction Lead Optimization

2,3,6-Tribromoaniline (CAS 83054-89-1) is a tri-brominated derivative of aniline with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol. It is commercially available, typically at a purity of 98% by HPLC.

Molecular Formula C6H4Br3N
Molecular Weight 329.81 g/mol
CAS No. 83054-89-1
Cat. No. B1610846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Tribromoaniline
CAS83054-89-1
Molecular FormulaC6H4Br3N
Molecular Weight329.81 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)N)Br)Br
InChIInChI=1S/C6H4Br3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
InChIKeyUEVXAXSPNCMQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Tribromoaniline (CAS 83054-89-1): A Regioisomerically Unique Trihalogenated Aniline Building Block for Research and Synthesis


2,3,6-Tribromoaniline (CAS 83054-89-1) is a tri-brominated derivative of aniline with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol [1]. It is commercially available, typically at a purity of 98% by HPLC . Its defining characteristic is the 2,3,6- bromine substitution pattern, which distinguishes it from the more common and symmetrical 2,4,6-tribromoaniline isomer (CAS 147-82-0). This unique arrangement results in a distinct electronic and steric environment around the aniline core, creating a differentiated reactivity profile for applications in organic synthesis, medicinal chemistry, and materials science .

Why 2,3,6-Tribromoaniline Cannot Be Replaced by Its 2,4,6- Isomer in Research and Development


The assumption that all tribromoaniline isomers are functionally interchangeable is a critical procurement error. The position of substituents on an aromatic ring dictates the molecule's electronic distribution, steric hindrance, and overall reactivity [1]. The 2,4,6-tribromoaniline isomer is a symmetrical molecule where the amino group is activated and directs electrophilic substitution to the equivalent ortho/para positions. Conversely, 2,3,6-tribromoaniline possesses a bromine atom at the meta (3-) position, which is deactivating and meta-directing, fundamentally altering its behavior in electrophilic aromatic substitution [2]. This asymmetry also creates a unique steric environment, where the amino group is flanked by two bulky ortho-substituents, impacting hydrogen bonding and coordination chemistry. Using the incorrect isomer will lead to different reaction products, yields, and material properties, making isomer verification a non-negotiable quality control step.

Quantitative Differential Evidence for 2,3,6-Tribromoaniline Against Its Closest Analogs


Differentiation by Computed Lipophilicity and Topological Polar Surface Area vs. 2,4,6-Tribromoaniline

The 2,3,6-substitution pattern results in a different computed lipophilicity profile compared to the common 2,4,6-isomer. For 2,3,6-tribromoaniline, the XLogP3-AA is 3.3 [1], whereas for 2,4,6-tribromoaniline, the predicted logP is typically reported around 3.45 . While this difference is subtle, the topological polar surface area (TPSA) is an identical 26 Ų for both predicted isomers. This indicates that while the overall polarity is similar, there is a quantifiable difference in predicted passive membrane permeability only attributable to the regioisomeric substitution, which is critical when the compound is a synthetic precursor for a lead series where a specific logP is desired.

Medicinal Chemistry ADME Prediction Lead Optimization

Evidence of a Unique Steric and Electronic Environment from the 2,3,6- Substitution Pattern

The presence of a meta-bromine (3-position) in 2,3,6-tribromoaniline creates a fundamentally different electronic environment for the aromatic ring compared to the 2,4,6-isomer, which has only ortho- and para-bromines. In the 2,4,6-isomer, all bromines are activating and ortho/para-directing for further electrophilic aromatic substitution . In the target compound, the C-3 bromine is deactivating and meta-directing. This means the remaining C-4 and C-5 positions on the ring will have significantly different reactivity and selectivity in subsequent reactions such as nitration, halogenation, or Friedel-Crafts acylation. This differential reactivity is a key design element for synthetic chemists requiring specific substitution patterns.

Organic Synthesis Cross-Coupling Regioselectivity

Predicted Basicity Differentiation via pKa: 2,3,6- vs. 2,4,6-Tribromoaniline

The substitution pattern directly impacts the basicity of the aniline nitrogen. Computational predictions indicate a significant difference in pKa. The predicted pKa for 2,3,6-tribromoaniline is not directly available in the literature, but for the structural analog 2,4,6-tribromoaniline, the predicted pKa is -0.23 ± 0.10 , reflecting the strong electron-withdrawing effect of the three bromines. The presence of an ortho-bromine (2,6-) and a meta-bromine (3-) in the target compound is expected to result in a different pKa due to the balance of inductive and resonance effects, which has direct implications for derivatization chemistry that depends on the amine's nucleophilicity or its ability to form salts.

Physical Organic Chemistry Salt Formation Extraction

Validated Application Scenarios for Procuring 2,3,6-Tribromoaniline


Synthesis of Meta-Substituted Arylamine Scaffolds

This compound serves as a direct precursor for generating aniline derivatives with a bromine atom retained at the meta position. After functionalizing the more reactive ortho and para positions, the meta-bromine provides a unique synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling access to complex molecular architectures that are difficult to synthesize from the 2,4,6-isomer. [1]

Investigation of Intramolecular N–H···Br Hydrogen Bonding

The 2,6-dibromo arrangement forces the aniline -NH2 group into a highly hindered environment. As confirmed by thermochemical studies on related bromoanilines, ortho-bromine substitution can lead to intramolecular N–H···Br hydrogen bonding [1]. The 2,3,6-tribromoaniline is an ideal model compound to study this phenomenon, as the additional meta-bromine alters the electronic properties of the ring without introducing a second ortho- interaction, allowing researchers to deconvolute steric and electronic effects.

Development of Halogenated Benzoxazine Monomers for Flame-Retardant Polymers

Brominated anilines, particularly the 2,4,6-isomer, have been used to synthesize benzoxazine monomers for high-performance flame-retardant polymers [1]. The 2,3,6-isomer offers a route to novel polybenzoxazines with a different cross-linking density and thermal degradation pathway due to the altered substitution pattern, potentially leading to materials with differentiated mechanical or flame-retardant properties.

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